1-(5-(3-Fluorophenyl)pyridin-2-yl)ethanone
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Overview
Description
1-(5-(3-Fluorophenyl)pyridin-2-yl)ethanone is an organic compound with the molecular formula C13H10FNO. It is a derivative of pyridine and contains a fluorophenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-(3-Fluorophenyl)pyridin-2-yl)ethanone typically involves the reaction of 3-fluorobenzaldehyde with 2-acetylpyridine in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like ethanol under reflux conditions. The product is then purified through recrystallization .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products .
Chemical Reactions Analysis
Types of Reactions: 1-(5-(3-Fluorophenyl)pyridin-2-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents such as sodium borohydride.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
1-(5-(3-Fluorophenyl)pyridin-2-yl)ethanone has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Mechanism of Action
The mechanism of action of 1-(5-(3-Fluorophenyl)pyridin-2-yl)ethanone involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. The fluorophenyl group enhances its binding affinity to target proteins, leading to its biological effects .
Comparison with Similar Compounds
- 2-(4-Fluorophenyl)-1-(pyridin-3-yl)ethanone
- 1-(5-Fluoro-pyridin-2-yl)-ethanone
- 1-(4-Fluorophenyl)-2-(2-fluoropyridin-4-yl)ethanone
Comparison: 1-(5-(3-Fluorophenyl)pyridin-2-yl)ethanone is unique due to the position of the fluorine atom on the phenyl ring and the presence of the ethanone group. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C13H10FNO |
---|---|
Molecular Weight |
215.22 g/mol |
IUPAC Name |
1-[5-(3-fluorophenyl)pyridin-2-yl]ethanone |
InChI |
InChI=1S/C13H10FNO/c1-9(16)13-6-5-11(8-15-13)10-3-2-4-12(14)7-10/h2-8H,1H3 |
InChI Key |
PZLJWDQSBWWEEX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=NC=C(C=C1)C2=CC(=CC=C2)F |
Origin of Product |
United States |
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